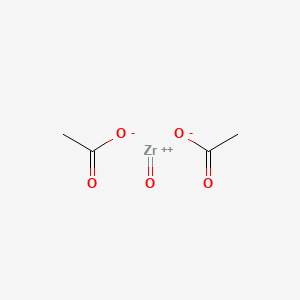
Iso-butylammonium iodide
Overview
Description
Iso-butylammonium iodide is an organic compound with the chemical formula C₄H₁₂IN. It is a member of the alkylammonium halides family and is commonly used in the field of perovskite materials. This compound is particularly significant in the development of perovskite solar cells and light-emitting diodes (LEDs) due to its ability to tune perovskite structures and enhance device performance stability .
Preparation Methods
Iso-butylammonium iodide can be synthesized through a reaction between iso-butylamine and hydroiodic acid. The reaction typically involves the following steps:
Reaction: Iso-butylamine is reacted with hydroiodic acid in a suitable solvent.
Purification: The resulting product is purified through recrystallization to obtain this compound in high purity.
Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Iso-butylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Formation of Perovskite Structures: It reacts with lead halides to form perovskite structures, which are crucial for applications in solar cells and LEDs.
Common reagents used in these reactions include lead halides, solvents like dimethylformamide, and other nucleophiles. The major products formed from these reactions are typically perovskite materials with enhanced stability and performance .
Scientific Research Applications
Iso-butylammonium iodide has a wide range of scientific research applications:
Perovskite Solar Cells: It is used to tune the perovskite structures, achieving the desired size of perovskite grains and nanoplates, which enhances the efficiency and stability of solar cells.
Light-Emitting Diodes (LEDs): The compound is used to improve the performance and stability of perovskite LEDs by promoting solubility and hindering the growth of three-dimensional perovskite structures.
Mechanism of Action
The mechanism by which iso-butylammonium iodide exerts its effects involves its interaction with lead halides to form perovskite structures. The branched side-chain of this compound promotes solubility and hinders the growth of three-dimensional perovskite structures, leading to enhanced device performance stability . This interaction helps achieve the desired size of perovskite grains and nanoplates, which are crucial for the efficiency and stability of perovskite-based devices .
Comparison with Similar Compounds
Iso-butylammonium iodide can be compared with other similar compounds such as:
N-butylammonium iodide: Similar in structure but with a straight-chain alkyl group, it is also used in perovskite materials but may have different solubility and structural properties.
Tert-butylammonium iodide: With a more branched structure, it offers different solubility and stability characteristics compared to this compound.
Ethylammonium iodide: A smaller alkylammonium halide, it is used in similar applications but may result in different perovskite structures and properties.
This compound is unique due to its branched side-chain, which provides specific advantages in terms of solubility and the ability to hinder the growth of three-dimensional perovskite structures, leading to enhanced stability and performance of perovskite-based devices .
Properties
IUPAC Name |
2-methylpropylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.HI/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTHQYIDLRRROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[NH3+].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium(2+);diacetate;hydrate](/img/structure/B8034529.png)







![N-((2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B8034571.png)
